
Propanoic acid,2-hydroxy-, 3-chloro-2-propen-1-YL ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloroprop-2-en-1-yl 2-hydroxypropanoate is an organic compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol . It is also known by its IUPAC name, (E)-3-chloroallyl 2-hydroxypropanoate . This compound is characterized by the presence of a chlorinated allyl group and a hydroxypropanoate ester, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloroprop-2-en-1-yl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid (lactic acid) with 3-chloroprop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 3-chloroprop-2-en-1-yl 2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-chloroprop-2-en-1-yl 2-hydroxypropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the allyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted allyl derivatives.
Oxidation: Formation of 3-chloroprop-2-en-1-yl 2-oxopropanoate.
Reduction: Formation of 3-chloroprop-2-en-1-yl 2-hydroxypropanol.
Aplicaciones Científicas De Investigación
3-chloroprop-2-en-1-yl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of 3-chloroprop-2-en-1-yl 2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated allyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. The hydroxypropanoate moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-chloroprop-2-en-1-yl acetate: Similar structure but with an acetate ester instead of a hydroxypropanoate ester.
3-chloroprop-2-en-1-yl butanoate: Similar structure but with a butanoate ester.
3-chloroprop-2-en-1-yl 2-hydroxybutanoate: Similar structure but with a hydroxybutanoate ester.
Uniqueness
3-chloroprop-2-en-1-yl 2-hydroxypropanoate is unique due to the presence of both a chlorinated allyl group and a hydroxypropanoate ester. This combination of functional groups imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propiedades
Fórmula molecular |
C6H9ClO3 |
|---|---|
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
3-chloroprop-2-enyl 2-hydroxypropanoate |
InChI |
InChI=1S/C6H9ClO3/c1-5(8)6(9)10-4-2-3-7/h2-3,5,8H,4H2,1H3 |
Clave InChI |
RHFDADZFLRVTLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC=CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


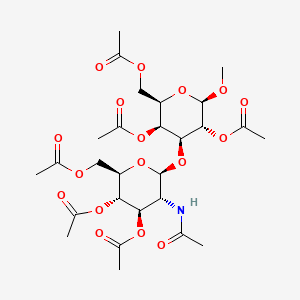
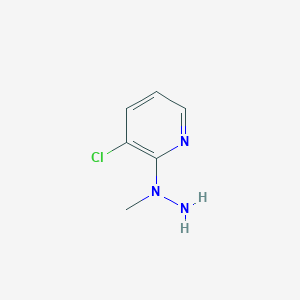
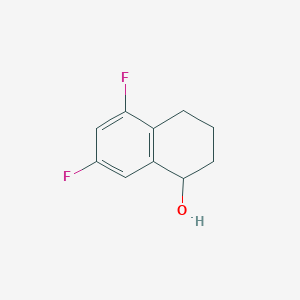
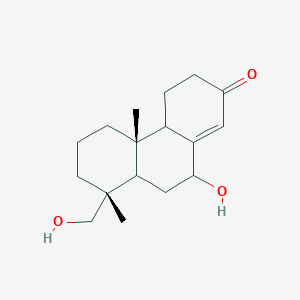
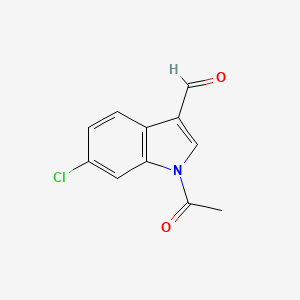

![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)
![1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
![(15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid](/img/structure/B12433858.png)
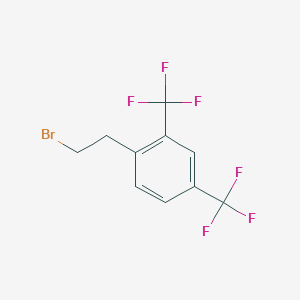
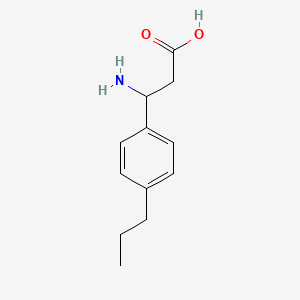
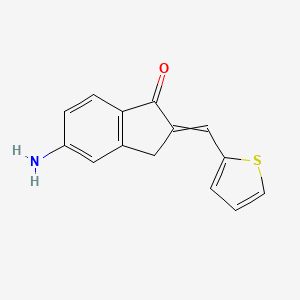
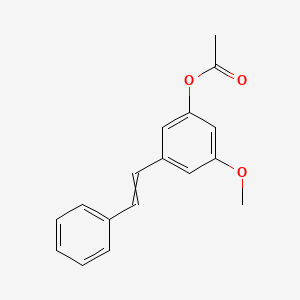
![(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL](/img/structure/B12433877.png)
